1-(Difluoromethoxy)-2-isothiocyanatoethane
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Overview
Description
1-(Difluoromethoxy)-2-isothiocyanatoethane is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of both difluoromethoxy and isothiocyanato groups in its structure imparts distinctive chemical properties that make it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 1-(Difluoromethoxy)-2-isothiocyanatoethane typically involves the introduction of the difluoromethoxy group and the isothiocyanato group onto an ethane backbone. One common synthetic route involves the reaction of a suitable precursor with difluoromethylating agents and isothiocyanate sources under controlled conditions. Industrial production methods may employ continuous flow processes to enhance yield and purity while minimizing by-products .
Chemical Reactions Analysis
1-(Difluoromethoxy)-2-isothiocyanatoethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The isothiocyanato group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Difluoromethoxy)-2-isothiocyanatoethane has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its reactive isothiocyanato group.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Difluoromethoxy)-2-isothiocyanatoethane exerts its effects involves the interaction of its functional groups with molecular targets. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .
Comparison with Similar Compounds
1-(Difluoromethoxy)-2-isothiocyanatoethane can be compared with other fluorinated and isothiocyanato-containing compounds:
Similar Compounds: Examples include 1-bromo-4-(difluoromethoxy)benzene and difluoromethoxylated ketones.
Properties
Molecular Formula |
C4H5F2NOS |
---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2-isothiocyanatoethane |
InChI |
InChI=1S/C4H5F2NOS/c5-4(6)8-2-1-7-3-9/h4H,1-2H2 |
InChI Key |
CLWLEGVLBRKOMZ-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(F)F)N=C=S |
Origin of Product |
United States |
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